6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol
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Overview
Description
6-{[4-(ISOBUTYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is a complex organic compound that features a triazine ring linked to a pyridazinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(ISOBUTYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL typically involves multiple stepsThe final step involves the coupling of the triazine derivative with the pyridazinol moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(ISOBUTYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the triazine or pyridazinol rings.
Scientific Research Applications
6-{[4-(ISOBUTYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[4-(ISOBUTYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(ISOBUTYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL: This compound shares the triazine core but lacks the pyridazinol moiety.
3-PYRIDAZINOL: This compound contains the pyridazinol ring but lacks the triazine component.
Uniqueness
6-{[4-(ISOBUTYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is unique due to its combination of the triazine and pyridazinol rings, which may confer distinct chemical and biological properties not found in the individual components .
Properties
Molecular Formula |
C12H16N6O3 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H16N6O3/c1-7(2)6-13-10-14-11(20-3)16-12(15-10)21-9-5-4-8(19)17-18-9/h4-5,7H,6H2,1-3H3,(H,17,19)(H,13,14,15,16) |
InChI Key |
GTZHYQWYMFCKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)OC |
Origin of Product |
United States |
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